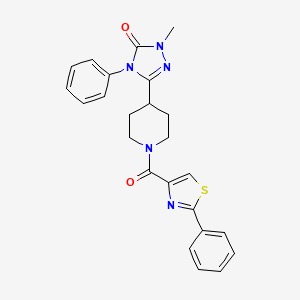

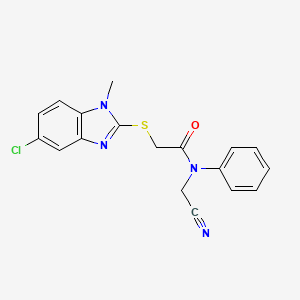

1-甲基-4-苯基-3-(1-(2-苯并噻唑-4-羰基)哌啶-4-基)-1H-1,2,4-三唑-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

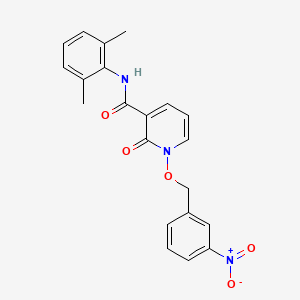

The compound "1-methyl-4-phenyl-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one" is a novel molecule that falls within the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents. The structure of the compound suggests the presence of a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of hydrazones or the reaction of ester ethoxycarbonylhydrazones with primary amines, as seen in the synthesis of some novel 1,2,4-triazole derivatives . While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the Mannich reaction, which is used to produce 1,2,4-triazole derivatives with piperazine substituents .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and Mass spectrometry . Quantum chemical calculations, such as those performed using the DFT method, can provide insights into the energy, geometrical structure, and vibrational wavenumbers of these compounds . The molecular electrostatic potential map, along with HOMO and LUMO analyses, can elucidate the molecular properties and reactivity of the compound .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including oxidation, which can lead to the formation of different oxidation products . The reactivity of these compounds can also be explored through their ability to form complexes with metals, as seen in the synthesis of a Hg(II) complex using a 1,2,4-triazole derivative as a ligand . Additionally, the triazole ring can participate in 'Click' reactions, which are widely used in the synthesis of triazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of substituents such as phenylthiazole and piperidine can affect the compound's polarity, solubility, and overall pharmacokinetic profile. The electric dipole moment, polarizability, and static hyperpolarizability are important parameters that can be investigated to understand the compound's behavior in different environments . The pharmacological evaluation of these compounds often involves assessing their antidepressant and antianxiety activities, as well as their antimicrobial potential .

科学研究应用

合成和结构分析

- 合成了与 1,2,4-三唑相关的化合物,包括与指定化学物质相似的衍生物,并对其在结晶固体中的分子间相互作用(如 C-H…F、C-H…S 等)进行了结构表征。这些相互作用在分子堆积中起着重要作用,这是通过计算程序研究的 (Shukla、Mohan、Vishalakshi 和 Chopra,2017)。

分子稳定性和对接研究

- 对涉及 1,2,4-三唑衍生物的化合物的互变异构性质、构象和抗癌特性的详细研究已经进行。这包括使用密度泛函理论的分子对接研究 (Karayel,2021)。

抗真菌应用

- 合成了具有包括 1,2,3-三唑和哌啶环的结构的新系列化合物,并评估了它们的抗真菌活性。通过比较它们对各种真菌的活性,已经建立了 SAR(构效关系) (Sangshetti 和 Shinde,2011)。

抗菌研究

- 对具有三唑-噻唑烷结构的化合物进行的研究揭示了它们的抗菌行为。这些研究涉及杂环化合物的合成和表征,突出了它们在抗菌应用中的潜力 (Rameshbabu、Gulati 和 Patel,2019)。

属性

IUPAC Name |

2-methyl-4-phenyl-5-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2S/c1-27-24(31)29(19-10-6-3-7-11-19)21(26-27)17-12-14-28(15-13-17)23(30)20-16-32-22(25-20)18-8-4-2-5-9-18/h2-11,16-17H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASABTNMRHKWSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

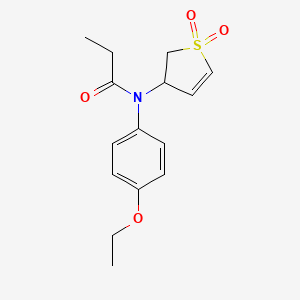

![1-[4-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3003659.png)

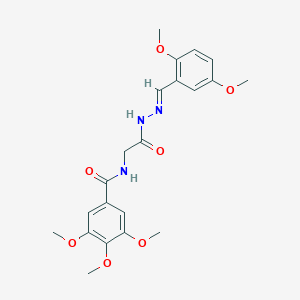

![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)

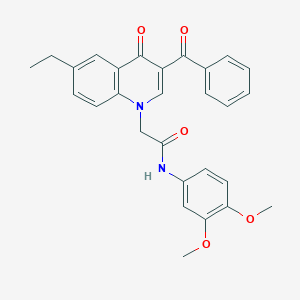

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)